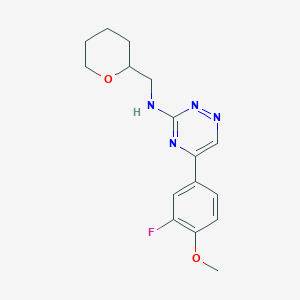
4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol, also known as MNP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of propargyl alcohol and has been shown to have unique properties that make it useful in a variety of research applications.
Mécanisme D'action
The mechanism of action of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol involves its ability to bind to specific proteins and disrupt their function. 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has been shown to bind to the active site of certain enzymes, inhibiting their activity. This mechanism of action has been used to study the function of enzymes involved in a variety of biological processes.
Biochemical and Physiological Effects:
4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of using 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol in lab experiments is its ability to selectively bind to certain proteins. This can be useful for studying protein-protein interactions and the function of specific enzymes. However, one limitation of using 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol is its potential toxicity. 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol. One area of interest is the development of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol-based therapeutics for the treatment of cancer and inflammatory diseases. Another area of interest is the use of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol as a tool for studying protein-protein interactions in complex biological systems. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol and its potential toxicity in different cell types.
Méthodes De Synthèse
The synthesis of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol involves the reaction of 3-nitrobenzaldehyde with propargyl alcohol in the presence of a base catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism to produce 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol. This synthesis method has been optimized to produce high yields of pure 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol.
Applications De Recherche Scientifique
4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and medicinal chemistry. One of the key applications of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol is as a tool for studying protein-protein interactions. 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has been shown to selectively bind to certain proteins, which can be used to study their interactions with other proteins or small molecules.
Propriétés
IUPAC Name |
4-methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(2,15)7-6-11(14)9-4-3-5-10(8-9)13(16)17/h3-5,8,11,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBHOBUEIOXYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CC(=CC=C1)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-1-(2-naphthylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5970873.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5970879.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5970882.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-(phenyldiazenyl)aniline](/img/structure/B5970892.png)

![ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B5970904.png)

![7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970914.png)
![1-methyl-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B5970919.png)
![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5970930.png)
![2-(4-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B5970934.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5970937.png)
![N-(3-fluoro-4-methylbenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5970940.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxy-1-methylethyl)acetamide](/img/structure/B5970944.png)